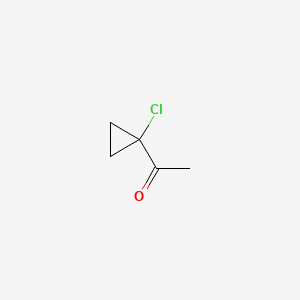

1-(1-Chlorocyclopropyl)ethanone

描述

Historical Context of Cyclopropane (B1198618) Derivatives in Chemical Synthesis

The study of cyclopropane derivatives dates back to the late 19th century. In 1881, August Freund first synthesized cyclopropane itself through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. researchgate.netamericanelements.com This was followed in 1884 by the first synthesis of a cyclopropane derivative by William Henry Perkin. sigmaaldrich.com The inherent ring strain of the cyclopropane ring, a consequence of its compressed bond angles, makes these molecules both a theoretical curiosity and a powerful synthetic tool. researchgate.netresearchgate.net This strain endows cyclopropanes with unique reactivity, often participating in ring-opening reactions that are not accessible to larger, more stable ring systems. researchgate.net

Over the decades, the cyclopropyl (B3062369) group has been identified as a key structural motif in numerous natural products, including pyrethroid insecticides and certain amino acids. americanelements.comnih.govnih.gov Its incorporation into molecules can significantly influence their biological activity and physical properties. sigmaaldrich.compatsnap.com Consequently, the development of new methods for the synthesis of cyclopropane-containing compounds remains an active and important area of research in organic chemistry. researchgate.net

Significance of Ketone Functionality in Organic Transformations

Ketones are a cornerstone of organic chemistry, defined by the presence of a carbonyl group (a carbon-oxygen double bond) flanked by two carbon atoms. researchgate.netwikipedia.org This functional group is of immense importance for several reasons. The polarity of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, highly susceptible to attack by nucleophiles. quickcompany.ingoogle.com

This inherent reactivity is the basis for a vast number of fundamental organic transformations. Ketones can undergo nucleophilic addition reactions, be reduced to form secondary alcohols, and participate in carbon-carbon bond-forming reactions like the aldol (B89426) condensation. wikipedia.orglookchem.com Furthermore, reactions such as the Baeyer-Villiger oxidation allow for the conversion of ketones into esters. guidechem.com This versatility makes ketones indispensable building blocks and intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, fragrances, and polymers. patsnap.comlookchem.com

Overview of Halogenated Organic Compounds in Intermediates

Halogenated organic compounds, or organohalides, are molecules that contain at least one carbon-halogen bond. The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) into an organic framework profoundly alters its chemical reactivity and provides a "handle" for further transformations. google.comgoogle.com For this reason, organohalides are among the most important and widely used intermediates in organic synthesis. chemicalbook.com

The halogen atom can act as a good leaving group in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for its replacement by a wide variety of other functional groups. Organohalides can also undergo elimination reactions to form alkenes. The specific halogen influences the reactivity, with the carbon-iodine bond being the weakest and most reactive, and the carbon-fluorine bond being the strongest and least reactive. This predictable reactivity allows chemists to strategically use halogenated intermediates to construct complex molecular architectures for applications ranging from agrochemicals to medicinal chemistry.

Emergence of 1-(1-Chlorocyclopropyl)ethanone as a Key Synthetic Target

This compound (CAS Number: 63141-09-3) has emerged as a significant compound in the chemical industry, primarily serving as a crucial intermediate in the manufacture of agricultural chemicals. researchgate.net Its importance is intrinsically linked to the synthesis of prothioconazole (B1679736), a broad-spectrum triazole fungicide used to protect a variety of crops from fungal diseases. quickcompany.inlookchem.com

The synthetic pathway to prothioconazole highlights the strategic importance of this compound. This compound serves as the starting material which is then subjected to further functionalization. A key step involves the chlorination of this compound to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625). This subsequent intermediate then undergoes a series of reactions, including nucleophilic substitution with 1,2,4-triazole (B32235), to ultimately form the final fungicidal product. researchgate.netgoogle.comgoogle.com

The industrial-scale production of this compound underscores its role as a key synthetic target. It is used almost exclusively as an intermediate for pesticide, fertilizer, and other agricultural chemical manufacturing. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-chlorocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOHHPNWMXGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074581 | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63141-09-3 | |

| Record name | 1-(1-Chlorocyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063141093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-chlorocyclopropyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Chlorocyclopropyl Ethanone

Chlorination of Cyclopropyl (B3062369) Methyl Ketone

The conversion of cyclopropyl methyl ketone to 1-(1-chlorocyclopropyl)ethanone is accomplished via a chlorination reaction. This process can be carried out using different methodologies, including traditional batch processing with various solvent and catalyst systems, and emerging continuous flow techniques.

Batch Process with Solvent Systems

The batch synthesis of this compound typically involves the reaction of cyclopropyl methyl ketone with a chlorinating agent in the presence of a solvent and a catalyst. The choice of these components significantly influences the reaction's efficiency, yield, and the purity of the final product.

The selection of an appropriate solvent system is critical in the chlorination of cyclopropyl methyl ketone. Dichloromethane (B109758) (DCM) and dichloroethane are commonly employed solvents in this process. patsnap.com The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. For instance, a mixture of DCM and methanol (B129727) has been utilized in the preparation of 2-chloro-1-(1-chlorocyclopropyl)ethan-1-one from this compound by bubbling chlorine gas through the solution at low temperatures. In other described methods, dichloromethane is used as the solvent for the chlorination of cyclopropyl methyl ketone. patsnap.com Dichloroethane has also been documented as a suitable solvent for this reaction. patsnap.com The choice of solvent can impact reaction kinetics and the solubility of impurities, thereby affecting the final product's purity.

Catalysts are employed to enhance the rate and selectivity of the chlorination reaction. Compounds containing metallic aluminum, such as methylaluminum chloride (MeAlCl), have been identified as effective catalysts for the chlorination of cyclopropyl methyl ketone. patsnap.com The use of a catalyst system, for example a combination of MeAlCl₂ and Me₂AlCl, has been shown to facilitate the reaction. patsnap.com The catalyst's role is to activate the reactants, enabling the chlorination to proceed under milder conditions and with greater control.

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are controlled include temperature, reaction time, and the flow rate of the chlorinating agent, typically chlorine gas.

The reaction temperature is a critical factor. For instance, chlorination reactions have been carried out at temperatures ranging from -5°C to 15°C. patsnap.com Maintaining a low temperature helps to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

The duration of the reaction, or reaction time, is another important variable. Reaction times can vary significantly, for example from 3.5 hours to 14 hours, depending on the specific conditions and scale of the reaction. patsnap.com The progress of the reaction is often monitored using techniques like gas chromatography to determine the optimal endpoint.

The rate at which chlorine gas is introduced into the reaction mixture also needs to be carefully controlled. Flow rates of approximately 25 g/h to 75 g/h have been reported in various examples. patsnap.com A controlled chlorine flow rate ensures efficient reaction and helps to prevent over-chlorination and the formation of impurities such as 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone. patsnap.com

The table below summarizes experimental data from different batch synthesis examples for a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), which is synthesized from this compound.

Table 1: Batch Synthesis Conditions for a Related Chlorinated Ketone

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Chlorine Flow Rate (g/h) | Product Content (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Dichloromethane | MeAlCl₂ and Me₂AlCl | 15 | 3.5 | ~75 | 96 | 90.6 |

Solvent-Free Continuous Flow Synthesis

While specific examples of solvent-free continuous flow synthesis for this compound are not extensively documented in publicly available literature, the principles of continuous flow chemistry suggest significant potential advantages for this process. This methodology involves the continuous pumping of reactants through a reactor where the reaction occurs.

Continuous flow processes offer several inherent advantages over traditional batch methods, making them an attractive alternative for the synthesis of fine chemicals. seqens.comnih.gov

Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch reactors. stolichem.com Instead of using larger vessels, production can be increased by running the process for longer durations or by using multiple reactors in parallel. stolichem.com This approach can reduce the need for extensive redevelopment of the process when moving from laboratory to industrial scale. seqens.com

Considerations for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of catalyst selection, reaction kinetics, and purification techniques to ensure efficiency, cost-effectiveness, and product quality.

Catalyst Selection and Reaction Kinetics

The chlorination of cyclopropyl methyl ketone to produce chlorinated cyclopropyl ethanone (B97240) derivatives is a key step where catalyst choice significantly impacts the reaction's efficiency and selectivity.

Catalyst Selection: Compounds containing metallic aluminum, such as methylaluminum dichloride (MeAlCl₂) and dimethylaluminum chloride (Me₂AlCl), have been identified as effective catalysts. google.com These catalysts facilitate the chlorination process, leading to higher yields and better control over the formation of mono- versus di-chlorinated products.

Reaction Kinetics: The rate of the chlorination reaction is influenced by factors such as catalyst concentration, reactant stoichiometry, and temperature. In a typical batch process for a related compound, the reaction can proceed for approximately 3.5 hours when using a combination of MeAlCl₂ and Me₂AlCl as catalysts. google.com The introduction rate of chlorine gas is also a critical kinetic parameter, with rates around 75 g/h being employed. google.com Understanding and optimizing these kinetic factors are crucial for maximizing the output of the desired this compound on an industrial scale.

Purification Techniques

To achieve the high purity required for its use as a chemical intermediate, this compound must undergo rigorous purification.

Reduced-Pressure Distillation: This is a common method for separating the product from the reaction mixture, which may contain unreacted starting materials, solvents, and byproducts. The process involves heating the mixture under reduced pressure, allowing the desired compound to vaporize at a lower temperature than its atmospheric boiling point, thus preventing thermal degradation. For the related 2-chloro-1-(1-chlorocyclopropyl)ethanone, distillation is performed under a vacuum of -0.1 MPa. google.com

Fractional Rectification: For a more refined separation, fractional rectification is employed. This technique uses a rectification column to separate components with close boiling points. In the purification of a similar chlorinated cyclopropyl ethanone, a 50cm rectification column with glass ring packing is used, with the desired fraction being collected at a specific temperature range (e.g., 100-102°C). google.com

Cyclization Reactions in this compound Synthesis

An alternative and elegant approach to the synthesis of the 1-chlorocyclopropyl ring system involves the intramolecular cyclization of a suitable precursor.

Utilization of 3,5-Dichloro-2-pentanone as a Precursor

A notable synthetic route involves the use of 3,5-dichloro-2-pentanone as the starting material. This linear ketone possesses the necessary carbon skeleton and functional groups to undergo cyclization to form the desired cyclopropyl ring. The synthesis of 3,5-dichloro-2-pentanone itself is an important preliminary step, often starting from α-acetyl-γ-butyrolactone. patsnap.com

Cyclization in the Presence of Alkaline Conditions

The key transformation in this synthetic pathway is the intramolecular cyclization of a dichlorinated pentanone derivative, which is induced by alkaline conditions. google.com

Reaction Mechanism: In the presence of a base, a proton is abstracted from the carbon alpha to the carbonyl group, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack, displacing the chloride ion on the terminal carbon to form the three-membered ring.

Alkaline Reagents: A variety of bases can be employed to facilitate this cyclization. These include inorganic bases such as sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate, as well as organic bases like sodium methoxide (B1231860) and triethylamine. google.com Aqueous solutions of potassium carbonate or sodium hydroxide are often preferred. google.com The amount of base used is typically in the range of 1.0 to 1.4 molar equivalents relative to the dichlorinated precursor. google.com

Reaction Conditions: The cyclization is generally carried out in an inert organic solvent, with low-boiling, water-insoluble solvents like dichloromethane, dichloroethane, or toluene (B28343) being suitable choices. google.com To enhance the reaction rate and efficiency, a phase transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyethylene (B3416737) glycol can be added. google.com The reaction is typically conducted at mild temperatures, ranging from 10°C to 50°C. google.com

Temperature Control in Cyclization for Product Selectivity and By-product Minimization

Temperature is a critical parameter in the cyclization process to synthesize this compound and its derivatives, significantly influencing product selectivity and the minimization of by-products like α-chlorocyclopentanone and tar formation.

In the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, a derivative of the target compound, controlling the reaction temperature is crucial. google.com For instance, cooling the reaction mixture to temperatures between -5°C and 15°C during chlorination helps to manage the exothermic nature of the reaction and improve the selectivity towards the desired product. google.compatsnap.com One specific method involves cooling the initial mixture of cyclopropylmethyl ketone and a solvent to 15°C before introducing the chlorinating agent. google.com Another example cools the mixture to -5°C. patsnap.com

Elevated temperatures can lead to the formation of unwanted by-products. For example, in the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, higher temperatures can promote the formation of 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone, thereby reducing the yield of the desired product. google.com Precise temperature control, often in conjunction with the slow addition of reagents, ensures that the reaction proceeds at a manageable rate, favoring the formation of the desired cyclized product over undesired side reactions.

The table below illustrates the impact of reaction temperature on product distribution in a related chlorination reaction.

| Reaction Temperature (°C) | Desired Product (%) | Dichloro By-product (%) |

| 15 | 75.6 | 12.1 |

| -5 | 93.8 | 1.8 |

This data is derived from related synthesis processes and illustrates the general principle of temperature control. google.compatsnap.com

One-Pot Reaction Approaches for 1-Chloro-1-chloroacetyl-cyclopropane Synthesis

One-pot reactions for the synthesis of 1-chloro-1-chloroacetyl-cyclopropane, a closely related compound, offer a streamlined and efficient alternative to multi-step procedures. google.com This approach is characterized by its operational simplicity, reduced equipment usage, and high product selectivity. google.com

The synthesis commences with the chlorination of a starting material, such as 5-chloro-2-pentanone, dissolved in an organic solvent. google.com Sulfuryl chloride (SO₂Cl₂) is introduced dropwise at a controlled low temperature, typically between 0-10°C. google.com The use of sulfuryl chloride as a chlorinating agent is effective for such transformations. google.comgoogle.com The reaction mixture is then warmed to around 40°C and stirred to ensure the completion of the chlorination step. google.com

Following the initial chlorination, an excess of an alkali solution is added to the reaction mixture. google.com This serves to neutralize the acidic by-products and, crucially, to induce the cyclization that forms the cyclopropane (B1198618) ring. The pH of the reaction mixture is carefully adjusted to a range of 7-11, with a more preferential range of 9-10, to facilitate this ring-closing reaction. google.com Common alkalis used for this purpose include sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate. google.com A catalyst may also be added at this stage, and the mixture is heated to between 40-100°C for 1-3 hours to drive the cyclization to completion. google.com The resulting organic phase, containing the desired 1-chloro-1-chloroacetyl-cyclopropane, is then washed to neutrality, and the product is isolated via extraction and distillation. google.com This one-pot method has been shown to produce the target compound with a purity of up to 97%. google.com

Alternative Synthetic Routes

Besides the methods described above, other synthetic strategies have been explored for the formation of the this compound framework. These include the use of Grignard reactions and nucleophilic substitutions.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com While direct synthesis of this compound using a Grignard reaction is not commonly detailed, the principles of Grignard chemistry can be applied to construct the cyclopropane ring. For instance, a Grignard reagent could potentially react with a suitable precursor to form the three-membered ring. However, Grignard reagents are strong bases and can be incompatible with certain functional groups, which can lead to selectivity issues. sigmaaldrich.com The use of additives like lanthanide salts (e.g., LaCl₃·2LiCl) can sometimes mitigate these issues by increasing the selectivity of the Grignard addition. sigmaaldrich.com

Nucleophilic substitution reactions are fundamental in the synthesis and further functionalization of this compound and its derivatives. google.comyoutube.com A notable example is the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone, a fungicide intermediate, from 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole (B32235). google.com In this reaction, the triazole acts as a nucleophile, displacing the chlorine atom at the 2-position of the ethanone side chain. google.com The reaction is typically carried out in an inert organic solvent, such as acetone (B3395972) or acetonitrile, in the presence of an acid-binding agent like potassium carbonate. google.com The reaction temperature can range from 0 to 120°C, with a preferred range of 20-100°C, and reaction times are typically between 2 and 16 hours. google.com This nucleophilic substitution demonstrates the utility of the chlorosubstituted ethanone moiety as a handle for introducing further chemical diversity.

Synthesis via Friedel-Crafts Acylation (for derivatives)

Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. libretexts.orgkhanacademy.org The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orglibretexts.orgmasterorganicchemistry.com This process is highly effective for preparing aryl ketones. chemguide.co.uk

While this compound itself is not synthesized directly via this method as it lacks an aromatic substrate ring, Friedel-Crafts acylation is a viable pathway for producing its aryl ketone derivatives. A representative synthesis would involve the acylation of an aromatic compound, such as benzene, using 1-chlorocyclopropanecarbonyl chloride as the acylating agent.

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the aluminum chloride catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the final aryl ketone product, in this case, (1-chlorocyclopropyl)(phenyl)methanone. libretexts.org A key advantage of Friedel-Crafts acylation over the related alkylation is that the electron-withdrawing nature of the ketone product deactivates the aromatic ring, preventing further acylation reactions. masterorganicchemistry.com

The typical conditions for such a reaction involve carefully adding the acyl chloride to a mixture of the aromatic substrate and solid aluminum chloride, followed by heating to ensure the reaction goes to completion. libretexts.orgchemguide.co.uk

Table 1: Proposed Friedel-Crafts Acylation for a Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Product Class |

| Benzene | 1-Chlorocyclopropanecarbonyl Chloride | AlCl₃ | (1-Chlorocyclopropyl)(phenyl)methanone | Aryl Cyclopropyl Ketone |

Utilization of Micro-channel Reactors for Continuous Preparation

The transition from traditional batch processing to continuous-flow synthesis using micro-channel reactors represents a significant advancement in chemical manufacturing. kth.se These reactors offer numerous advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly for highly exothermic or hazardous reactions. chimia.ch The small channel dimensions (typically sub-millimeter) and high surface-area-to-volume ratio ensure efficient mixing and thermal management, which can lead to increased yields and selectivities. chimia.ch

While specific literature detailing the continuous preparation of this compound was not identified, the synthesis of structurally related compounds, such as cyclopropyl ketones and aminoketones, has been successfully demonstrated in continuous-flow systems. mdpi.comresearchgate.netrsc.orgrsc.org For instance, a two-step telescoped continuous-flow synthesis of 1,1-cyclopropane aminoketones has been developed, which significantly shortens reaction times from 48 hours in batch to just 30 minutes in flow, while eliminating the need for intermediate purification steps. rsc.org This process involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by a reaction with amines that proceeds via a tandem condensation and ring contraction. researchgate.netrsc.orgrsc.org

The successful application of microreactor technology to these analogous systems strongly suggests its suitability for the continuous preparation of this compound. Such a process would offer improved safety, scalability, and process control compared to conventional batch methods. The optimization of a continuous-flow synthesis often involves screening various parameters, as illustrated by the data for the synthesis of a model cyclopropane aminoketone.

Table 2: Case Study: Optimization of Continuous-Flow Synthesis for a Cyclopropane Aminoketone (Compound 4a) researchgate.net

| Entry | Residence Time (min) | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| 1 | 15 | — | 24 | 41 |

| 2 | 30 | — | 24 | 83 |

| 3 | 15 | I (10) | 24 | 82 |

| 4 | 15 | II (2.5) | 24 | 80 |

| 5 | 30 | II (2.5) | 24 | 89 |

| 6 | 15 | II (2.5) | 50 | 90 |

This table is based on data for the synthesis of a 1,1-cyclopropane aminoketone derivative and is presented as an illustrative example of process optimization in a micro-channel reactor. researchgate.net

Applications in Advanced Organic Synthesis

Precursor in Agrochemical Synthesis

The primary industrial application of 1-(1-chlorocyclopropyl)ethanone is in the production of potent fungicides, where it serves as an essential precursor for creating the active ingredients.

Prothioconazole (B1679736) is a highly effective, broad-spectrum systemic fungicide belonging to the triazolinthione class of compounds. It is widely used in agriculture to control a variety of fungal diseases in cereal crops, oilseed rape, and other plants. The synthesis of this vital agrochemical heavily relies on this compound as a key intermediate.

The fungicidal activity of prothioconazole stems from its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Ergosterol plays a crucial role in maintaining the structural integrity and fluidity of the membrane, analogous to cholesterol in mammalian cells.

Prothioconazole functions by targeting and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme. This enzyme is critical for the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.

The synthesis of prothioconazole commonly begins with this compound. A critical step in the synthetic route involves the reaction of a chlorinated derivative of this starting material, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), with 1,2,4-triazole (B32235). This nucleophilic substitution reaction forms the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. researchgate.netbibliotekanauki.pl This intermediate contains the essential triazole and chlorocyclopropyl moieties that are characteristic of the final prothioconazole molecule. Subsequent reaction steps, including the introduction of the 2-chlorophenyl group and conversion of the ketone to a hydroxy group followed by thionation, complete the synthesis of prothioconazole. google.com

| Starting Material | Key Intermediate | Final Product |

| This compound | 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Prothioconazole |

Significant research has been dedicated to optimizing the synthesis of prothioconazole to improve yield, purity, and cost-effectiveness for industrial-scale production. A key focus has been the efficient synthesis of the intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, from 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. bibliotekanauki.pl

Studies have explored various reaction parameters to maximize the yield of this N-alkylation reaction. researchgate.net Optimization efforts include adjusting the reaction time, temperature, the molar ratio of the reactants, and the choice of acid-binding agents and phase transfer catalysts. researchgate.netgoogle.com For instance, using potassium carbonate as the acid scavenger and a phase transfer catalyst like polyethylene (B3416737) glycol (PEG) or crown ethers has been shown to significantly improve the reaction efficiency, with yields of the desired intermediate reaching up to 93-98%. researchgate.net

| Parameter | Condition | Effect on Yield |

| Temperature | Increasing temperature up to 65°C | Increases yield; higher temperatures can promote side reactions. researchgate.net |

| Reaction Time | Optimal time found to be around 5-7 hours | Yield increases with time up to a plateau. researchgate.net |

| Reactant Ratio | Molar ratio of 1,2,4-triazole to 2-chloro-1-(1-chlorocyclopropyl)ethanone of 1.3:1.0 | Provides high conversion rates. researchgate.net |

| Catalyst | Phase transfer catalysts (e.g., PEGs, crown ethers) | Facilitate the reaction and can lead to near-quantitative yields. researchgate.net |

Prothioconazole is the most prominent example of a triazolinthione fungicide synthesized from this compound. researchgate.netgoogle.com The synthetic pathway established for prothioconazole can also be adapted to create other analogues within the triazolinthione class. google.com The core intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, serves as a versatile scaffold. By substituting the 2-chlorobenzyl chloride used in the prothioconazole synthesis with other substituted benzyl (B1604629) halides or different aromatic groups, a variety of triazolinthione derivatives can be generated. This allows for the exploration of new fungicides with potentially different spectra of activity or improved properties.

Synthesis of Prothioconazole (Broad-Spectrum Fungicide)

Intermediate in Pharmaceutical Synthesis

While the most extensively documented use of this compound is in the agrochemical sector, its reactive nature makes it a valuable building block for other organic compounds. It is utilized as a key intermediate in chemical synthesis for creating molecules with potential applications in pharmaceuticals. lookchem.com For example, derivatives prepared from this compound, such as 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone, are noted for their applications in the pharmaceutical field, although specific drug compounds are not widely reported in the literature. The compound's structure allows for various chemical transformations, making it a useful starting point for constructing complex molecules that may possess biological activity.

Formation of Pharmaceutically Active Derivatives

A primary application of this compound is as a precursor in the synthesis of the broad-spectrum triazole antifungal agent, prothioconazole. google.comlookchem.com The initial step in this process involves the chlorination of this compound to form 2-chloro-1-(1-chlorocyclopropyl)ethanone. google.comchemicalbook.com This chlorinated derivative is a crucial intermediate that undergoes further reactions to ultimately yield prothioconazole, a compound widely used in agriculture to protect crops from various fungal diseases. lookchem.com

The synthesis of prothioconazole highlights the importance of this compound in the pharmaceutical and agrochemical industries. The process involves a series of transformations that build upon the initial chlorinated cyclopropyl (B3062369) ketone structure.

Synthesis of Heterocyclic Intermediates

The journey from this compound to prothioconazole involves the synthesis of a key heterocyclic intermediate. Following the initial chlorination, the resulting 2-chloro-1-(1-chlorocyclopropyl)ethanone is reacted with 1,2,4-triazole. This nucleophilic substitution reaction yields 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone. patsnap.comgoogle.com

Reagent in Organic Reactions

Beyond its role as a precursor, this compound and its derivatives are valuable reagents for constructing complex molecular architectures.

Introduction of Chlorinated Cyclopropyl Moieties

While not a direct one-step process, this compound is the starting point for introducing a chlorinated cyclopropyl moiety into more complex structures. The initial chlorination to 2-chloro-1-(1-chlorocyclopropyl)ethanone creates a more reactive species. google.comchemicalbook.com This intermediate then serves as the carrier of the 1-chlorocyclopropyl group in subsequent reactions. This two-step sequence effectively allows for the incorporation of this specific structural unit. The chlorinated cyclopropyl group is a key pharmacophore in prothioconazole, contributing to its efficacy. guidechem.com

Creation of More Complex Molecular Architectures

The synthesis of prothioconazole from this compound serves as a prime example of its use in creating intricate molecular structures. wikipedia.org The initial ketone is first chlorinated and then undergoes a nucleophilic substitution with 1,2,4-triazole to form a triazole intermediate. patsnap.comgoogle.com This intermediate is then subjected to a Grignard reaction with a derivative of 2-chlorobenzyl chloride, followed by the introduction of a sulfur atom to form the final thioketone of prothioconazole. wikipedia.org This multi-step synthesis demonstrates how a relatively simple starting material can be elaborated into a complex, polyfunctional molecule with significant biological activity. bibliotekanauki.plresearchgate.net

Computational Chemistry and Spectroscopic Characterization Excluding Basic Compound Identification Data

Computational Chemistry Data for Reaction Mechanism Studies

Computational chemistry provides a theoretical lens to examine reaction pathways and the energetics of molecular transformations, offering insights that are often difficult to obtain through experimental means alone.

While specific, detailed computational studies on the reaction mechanisms of 1-(1-chlorocyclopropyl)ethanone are not widely available in public literature, theoretical investigations would typically focus on its primary transformation: the chlorination of the acetyl group to form 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625). This reaction is a critical step in the synthesis of the fungicide prothioconazole (B1679736). chemicalbook.comresearchgate.net

A theoretical study would model the reaction pathway, likely involving a chlorine radical mechanism when using chlorine gas, or a concerted or ionic pathway with other chlorinating agents like sulfuryl chloride. google.commdpi.com Such studies would identify the structures of transition states and any transient intermediates, providing a step-by-step molecular map of the transformation. The calculations would also consider the role of catalysts, such as metallic aluminum, in lowering the activation energy and improving the selectivity of the chlorination process. google.com

The energetics of the conversion of this compound are central to optimizing reaction conditions. Computational models can calculate the energy barriers (activation energies) for each step of the reaction pathway, as well as the relative energies of reactants, intermediates, transition states, and products.

For instance, a key area for energetic analysis would be the selective chlorination at the C2 position of the ethanone (B97240) group. Calculations would help explain why this position is preferentially chlorinated over others and predict the energy differences between the formation of the desired product, 2-chloro-1-(1-chlorocyclopropyl)ethanone, and potential by-products like 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone. This data is invaluable for developing reaction protocols that maximize yield and purity by identifying the thermodynamically and kinetically favored pathways.

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic techniques are indispensable for the real-time monitoring of reactions and the structural confirmation of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of organic compounds. In the context of reactions involving this compound, ¹H NMR and ¹³C NMR would be used to verify the structure of the final products, such as 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, an important precursor to prothioconazole. researchgate.net

While specific NMR data for reaction intermediates is not detailed in available literature, in situ NMR monitoring could theoretically be employed to track the disappearance of the acetyl methyl protons of this compound and the appearance of the chloromethyl protons in the product, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This would provide direct evidence of the reaction's progress and allow for detailed kinetic analysis. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons would also be monitored for any changes that might indicate side reactions involving the ring structure.

Fourier Transform Infrared (FT-IR) spectroscopy is primarily used to identify functional groups within a molecule. In monitoring the conversion of this compound, FT-IR analysis would focus on the characteristic absorption bands of the carbonyl group (C=O) and the C-H bonds of the acetyl group. researchgate.net

As the chlorination reaction proceeds, the vibrational frequencies associated with the acetyl methyl group would diminish, while new bands corresponding to the newly formed C-Cl bond in the product, 2-chloro-1-(1-chlorocyclopropyl)ethanone, would appear. The position of the carbonyl (C=O) stretching frequency, typically around 1715 cm⁻¹, would also be monitored, as the introduction of an adjacent chlorine atom can cause a shift in its absorption frequency due to electronic effects. docbrown.info This allows for qualitative and, with proper calibration, quantitative tracking of the functional group transformation during the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used for monitoring the progress and purity of reactions involving this compound. researchgate.net Patents describing the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone utilize GC to determine the relative content of reactants, intermediates, and by-products in the reaction mixture. google.compatsnap.com

The gas chromatogram separates the different components, while the mass spectrometer provides mass information that helps in their identification. For example, in the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, GC analysis can quantify the remaining starting material, the desired product, and undesired by-products such as 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone. patsnap.com This allows for precise control over reaction conditions to maximize the yield of the target compound.

Interactive Data Table: Reaction Monitoring via Gas Chromatography

The following table illustrates typical data obtained from GC monitoring during the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, where this compound is an intermediate that is formed and then consumed. The data is based on examples found in synthetic process descriptions. patsnap.com

| Reaction Component | Retention Time (min) | Relative Content (%) - Example 1 | Relative Content (%) - Example 2 |

| This compound | (Hypothetical) | 4.2 | 2.4 |

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | (Hypothetical) | 93.8 | 95.2 |

| 2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone | (Hypothetical) | 1.8 | 2.1 |

常见问题

Q. What are the optimal synthetic routes for 1-(1-Chlorocyclopropyl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of cyclopropyl methyl ketone using chlorine gas in the presence of a metallic aluminum catalyst (e.g., MeAlCl₂) in dichloroethane or dichloromethane. Key parameters include:

- Temperature : Lower temperatures (-5°C to 15°C) reduce by-product formation .

- Catalyst ratio : A molar ratio of 1:0.05 (cyclopropyl methyl ketone to MeAlCl₂) optimizes selectivity .

- Solvent : Dichloroethane yields higher purity (97%) compared to dichloromethane .

Under optimized conditions, yields exceed 90% with <3% 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone as a by-product .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms purity (99%) and identifies impurities .

- ¹H/¹³C NMR : Characterizes structural features, such as cyclopropyl protons (δ 1.2–1.8 ppm) and carbonyl groups (δ 200–210 ppm) .

- FT-IR : Identifies C=O stretching (1700–1750 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

- Boiling Point : 100–102°C under reduced pressure .

Q. What are the primary applications of this compound in chemical research?

this compound serves as:

- A key intermediate in synthesizing triazole fungicides (e.g., prothioconazole) via nucleophilic substitution with 1,2,4-triazole .

- A precursor for cyclopropane-containing analogs in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like 2,2-dichloro derivatives?

By-product formation is controlled through:

- Temperature modulation : Maintaining ≤15°C during chlorination reduces over-chlorination .

- Catalyst tuning : Using mixed catalysts (MeAlCl₂ and Me₂AlCl) improves selectivity to 95% .

- Orthogonal experimental design : A four-factor, four-level optimization (temperature, time, reagent ratio, solvent) maximizes yield (98.4% crude) and purity .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Density Functional Theory (DFT) : Models charge distribution on the cyclopropyl ring, highlighting nucleophilic attack sites (e.g., chloro-substituted carbon) .

- Molecular docking : Predicts interactions with biological targets (e.g., fungal enzymes) by analyzing steric and electronic compatibility .

Q. How does the compound’s environmental impact align with regulatory guidelines?

Q. What structural features influence its biological activity, and how do analogs compare?

-

Comparative analysis :

Compound Substituent Activity This compound Cl on cyclopropyl Fungicidal precursor 2-Chloro-1-(1-fluorocyclopropyl)ethanone F instead of Cl Enhanced metabolic stability 2-Chloro-1-(3-hydroxyphenyl)ethanone Hydroxyphenyl group Stronger enzyme inhibition

The chlorine atom enhances electrophilicity, critical for nucleophilic substitution in fungicide synthesis .

Q. What purification strategies address challenges in isolating high-purity this compound?

- Salt formation : Nitrate salts of intermediates are selectively precipitated and re-dissociated using bases, avoiding chromatography .

- Vacuum distillation : Collects fractions at 100–102°C under -0.1 MPa to isolate >97% pure product .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。